Chlorodifluoroamine Chlorodifluoroamine Chlorodifluoroamine is a nitrogen halide.
Brand Name: Vulcanchem
CAS No.: 13637-87-1
VCID: VC1682686
InChI: InChI=1S/ClF2N/c1-4(2)3
SMILES: N(F)(F)Cl
Molecular Formula: ClF2N
Molecular Weight: 87.46 g/mol

Chlorodifluoroamine

CAS No.: 13637-87-1

Cat. No.: VC1682686

Molecular Formula: ClF2N

Molecular Weight: 87.46 g/mol

* For research use only. Not for human or veterinary use.

Chlorodifluoroamine - 13637-87-1

Specification

CAS No. 13637-87-1
Molecular Formula ClF2N
Molecular Weight 87.46 g/mol
Standard InChI InChI=1S/ClF2N/c1-4(2)3
Standard InChI Key ZIOUHCMXEAFYSA-UHFFFAOYSA-N
SMILES N(F)(F)Cl
Canonical SMILES N(F)(F)Cl

Introduction

Chemical Identity and Structure

Chlorodifluoroamine consists of a central nitrogen atom bonded to two fluorine atoms and one chlorine atom. This arrangement creates a trigonal pyramidal molecular geometry with the nitrogen at the apex and the three halogen atoms forming the base of the pyramid.

Chemical Identifiers

The following table presents the primary identifiers for chlorodifluoroamine:

IdentifierValue
Common NameChlorodifluoroamine
CAS Number13637-87-1
Molecular FormulaClF₂N
Molecular Weight87.457 g/mol
IUPAC Standard InChIKeyZIOUHCMXEAFYSA-UHFFFAOYSA-N
Exact Mass86.96870

Synonyms

The compound is known by several alternative names in scientific literature:

  • Nitrogen chloride difluoride

  • Difluorochloroamine

  • Chlorodifluoramine

  • Chlorodifluoroammonia

  • Chlorodifluoramine

  • Chloro(difluoro)amine

  • Nitrogen chloride fluoride (NClF₂)

Physical and Chemical Properties

Chlorodifluoroamine exists as a colorless gas under standard conditions, with distinctive physicochemical properties that influence its behavior and applications.

Physical Properties

PropertyValueUnitSource
Physical AppearanceColorless gas
Density1.506g/cm³
Boiling Point-66 to -67°C
Melting Point-190°C
Index of Refraction1.302
LogP1.21120
PSA3.24000

Thermodynamic Properties

The thermodynamic properties of chlorodifluoroamine are important for understanding its behavior in chemical reactions and industrial processes:

PropertyValueUnitSource
Gibbs Free Energy of Formation (ΔGf)-341.65kJ/mol
Enthalpy of Formation (ΔHf)-383.76kJ/mol
Enthalpy of Fusion (ΔHfus)9.13kJ/mol
Enthalpy of Vaporization (ΔHvap)20.39kJ/mol
Critical Temperature (Tc)393.72K
Critical Pressure (Pc)5511.44kPa
Critical Volume (Vc)0.139m³/kmol

Temperature-Dependent Properties

The heat capacity of chlorodifluoroamine varies with temperature as shown in the following data:

Temperature (K)Heat Capacity (J/mol·K)
247.8148.43
272.1350.71
296.4552.87
320.7754.90

These values were determined using the Joback Method .

Synthesis Methods

Multiple synthetic routes have been developed for the production of chlorodifluoroamine, with several methods documented in scientific literature and patents.

Azide-Fluorine Method

One patented process (US Patent 3969487A) describes the synthesis of chlorodifluoroamine through the reaction of alkali metal azide, alkali metal chloride, and elemental fluorine. The process operates under carefully controlled temperature conditions and specific reactant ratios .

The reaction can be represented by:

2NaN₃ + 3F₂ + Cl₂ → 2NF₂Cl + 2NaF + 2N₂

Key reaction parameters include:

  • NaN₃-NaCl weight ratio: 1:3 to 1:10

  • Inert gas-fluorine volume ratio: 1:5 maximum

  • Reaction temperature: -70°C to +50°C (preferably -40°C to -70°C)

The process must be conducted in equipment made of corrosion-resistant materials such as nickel, copper, Monel, or stainless steel to withstand the highly reactive nature of the reagents and products .

Difluoramine Method

Another patented method (US Patent 3488163A) produces chlorodifluoroamine by reacting difluoramine with hydrogen chloride in the presence of chlorine, an alkali metal chloride, and water .

This water-based reaction proceeds more uniformly and rapidly than anhydrous alternatives, with the added benefit of increased safety since difluoramine in water is less susceptible to explosive decomposition .

The optimal reaction conditions include:

  • HCl-to-Cl₂ mol ratio: 1:5 to 5:1

  • HCl-to-MCI mol ratio: similar range (M represents an alkali metal)

  • HCl-to-HNF₂ mol ratio: 10:1 to 1:1

  • Reaction temperature: variable, with examples at 0°C, 26°C, and 50°C

Other Synthesis Routes

Additional synthetic methods include:

  • Reaction of ammonium chloride with fluorine:
    NH₄Cl + 3F₂ → NF₂Cl + 4HF (70% yield)

  • Use of chlorine trifluoride as a mediator with ammonium fluoride

Chemical Reactions and Applications

Chlorodifluoroamine serves as a valuable chemical intermediate in various synthesis pathways, particularly for fluorinated nitrogen compounds.

Reaction with Mercury

Chlorodifluoroamine reacts with mercury to produce tetrafluorohydrazine (N₂F₄), a commercially available material used as a high-energy oxidizer :

2ClF₂N + Hg → N₂F₄ + HgCl₂

Reactions with Amines

The compound reacts with amines to produce tetrafluorohydrazine, as demonstrated in this reaction with dimethylamine:

ClF₂N + (CH₃)₂NH → Products including N₂F₄ and dimethylamine hydrochloride

Applications

The primary applications of chlorodifluoroamine include:

  • Synthesis of tetrafluorohydrazine (N₂F₄)

  • Production of other nitrogen-fluorine compounds

  • Use as a high-energy oxidizer in specialized propellant systems

  • Chemical intermediate in the synthesis of other oxidizers and monopropellants

Historical Development

The synthesis of chlorodifluoroamine has been documented in scientific literature since at least the 1960s, with patents filed for its production methods dating back to 1961 (US Patent 3488163A) . This development coincided with broader research into nitrogen-fluorine chemistry for specialized applications, particularly high-energy materials and rocket propellants during the space race era.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator